molecular formula C18H12O4 B2646449 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 108154-51-4

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2646449
CAS No.: 108154-51-4
M. Wt: 292.29
InChI Key: HVJZIPHIHDWKTE-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a coumarin derivative featuring a benzofuran substituent at the 4-position and a methoxy group at the 7-position of the chromen-2-one core. The benzofuran moiety enhances structural diversity and may influence electronic properties, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-20-12-6-7-13-14(10-18(19)22-17(13)9-12)16-8-11-4-2-3-5-15(11)21-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJZIPHIHDWKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-donating groups. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one Benzofuran (C4), OCH₃ (C7) C₁₈H₁₂O₃ 276.3 Fluorescence, enzyme inhibition potential
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one F (C5), CH₃ (C3 on benzofuran), OCH₃ (C7) C₁₉H₁₃FO₄ 324.3 Screening compound for drug discovery
4-(Chloromethyl)-7-methoxy-2H-chromen-2-one CH₂Cl (C4), OCH₃ (C7) C₁₁H₉ClO₃ 224.6 Synthetic intermediate, halogenated derivative
4-Bromomethyl-7-methoxycoumarin CH₂Br (C4), OCH₃ (C7) C₁₁H₉BrO₃ 269.09 Soluble in polar solvents (DMF, MeOH)
7-Methoxy-4-(7-methoxybenzofuran-2-yl)-2H-chromen-2-one OCH₃ (C7 on both rings) C₁₉H₁₄O₅ 322.3 Enhanced fluorescence due to dual methoxy groups
4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one CH₃ (C7), benzofuran (C4) C₁₈H₁₂O₃ 276.3 Reduced polarity compared to methoxy analogue

Key Differences in Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

  • The methoxy group (OCH₃) at C7 is electron-donating, enhancing fluorescence and stability . In contrast, halogenated derivatives (e.g., CH₂Cl, CH₂Br) introduce electron-withdrawing effects, altering reactivity and making them suitable as synthetic intermediates .
  • Fluorine substitution (C5 on benzofuran in ) increases metabolic stability and bioavailability in drug discovery contexts.

Biological Activity :

  • Schiff base hybrids (e.g., 13c–13f in ) with extended aromatic systems show acetylcholinesterase inhibition (IC₅₀ values < 10 µM), highlighting the role of substituent bulk in enzyme interactions.
  • Carbonic anhydrase inhibitors (e.g., 2a–2b in ) rely on hydrolyzed coumarin products for binding, suggesting that methoxy positioning influences hydrolysis rates and target affinity.

Synthetic Routes :

  • The parent compound is synthesized via nucleophilic substitution or Suzuki coupling , while halogenated derivatives (e.g., ) require alkylation with halomethylating agents.
  • Fluorinated analogues (e.g., ) involve electrophilic aromatic substitution or directed ortho-metalation strategies.

Biological Activity

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a chromenone backbone, which is pivotal in determining its biological activities. The structural characteristics contribute to its solubility and interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been observed to reduce the viability of A549 lung cancer cells significantly.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induces apoptosis and inhibits proliferation
MCF-7 (Breast)20Modulates cell cycle progression
HeLa (Cervical)18Triggers caspase activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against multidrug-resistant strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli>64 µg/mL
Klebsiella pneumoniae>64 µg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell signaling pathways, leading to the modulation of gene expression. In anticancer studies, it has been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound was tested in vitro against clinical isolates of Staphylococcus aureus and showed promising results, particularly in inhibiting biofilm formation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives such as psoralen and angelicin.

Table 3: Comparison of Benzofuran Derivatives

CompoundStructure FeaturesBiological Activity
PsoralenFuranocoumarin structureAntimicrobial, Anticancer
AngelicinBenzofuran derivativeAntimicrobial, Anticancer
This compoundBenzofuran + Chromenone backboneAntimicrobial, Anticancer

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